N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the benzodioxine and sulfonamide groups. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar pyrazole core but differs in the attached functional groups.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring structure.
5-amino-1-{3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}-1H-pyrazole-4-carbonitrile: Contains a similar pyrazolo[1,5-a]pyridine core but with different substituents
Uniqueness
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the pyrazolo[1,5-a]pyridine core with the benzodioxine and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological effects based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrazolo[1,5-a]pyridine moiety with a sulfonamide group. The molecular formula is C13H14N4O3S, with a molecular weight of approximately 302.34 g/mol. Its unique structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related pyrazolo compounds. For instance, compounds with similar structures have shown significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The sulfonamide group is particularly noted for its antibacterial effects due to its ability to inhibit bacterial enzyme activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated strong inhibition of AChE with IC50 values ranging from 27.9 to 40.17 μM .
- Urease : This enzyme is targeted for treating urinary tract infections. Related compounds have shown potent urease inhibition with IC50 values significantly lower than traditional inhibitors like acetohydroxamic acid .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to the active sites of both AChE and urease through multiple hydrogen bonds, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study evaluated the antibacterial effectiveness of several pyrazolo derivatives against Bacillus subtilis and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited moderate to strong activity against these pathogens .
- Enzyme Inhibition Research : Another research effort focused on the enzyme inhibitory properties of sulfonamide derivatives. The findings revealed that certain derivatives displayed significant inhibition against AChE and urease, suggesting a promising pharmacological profile for compounds featuring the pyrazolo framework .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-23(20,13-1-2-14-15(10-13)22-8-7-21-14)17-11-4-6-18-12(9-11)3-5-16-18/h1-3,5,10-11,17H,4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJNZNIMFYERLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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